4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one
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Overview
Description
4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one is a complex organic compound known for its significant role in various biochemical processes. It is a derivative of cytidine diphosphate choline, commonly referred to as citicoline. This compound is crucial in the synthesis of phosphatidylcholine, a major component of cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one involves multiple steps. The process typically starts with the phosphorylation of cytidine, followed by the introduction of the trimethylammonio group. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, affecting the compound’s activity.
Reduction: This reaction can convert the compound into different derivatives with varying properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different phosphates, while substitution reactions can produce various derivatives with modified biological activities.
Scientific Research Applications
4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It plays a role in cell membrane synthesis and repair.
Medicine: It is studied for its potential neuroprotective effects and its role in treating cognitive disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical studies.
Mechanism of Action
The compound exerts its effects by participating in the synthesis of phosphatidylcholine, a key component of cell membranes. It acts as a donor of choline, which is essential for the formation of acetylcholine, a neurotransmitter involved in memory and muscle function. The molecular targets include enzymes involved in phospholipid synthesis and pathways related to neurotransmitter production.
Comparison with Similar Compounds
Similar Compounds
Cytidine diphosphate choline: A direct precursor with similar biological functions.
Phosphatidylcholine: A major component of cell membranes synthesized from the compound.
Acetylcholine: A neurotransmitter whose production is facilitated by the compound.
Uniqueness
4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one is unique due to its specific structure, which allows it to participate in multiple biochemical pathways. Its ability to donate choline makes it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZPDXZPRHQOCG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N4O11P2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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